5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one
Description
Properties
IUPAC Name |
5-methyl-4,5-dihydro-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-8-4-2-3-5-9(8)13-6-10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFLPNFNQMDCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2OCC(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883815-95-0 | |
| Record name | 5-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the benzoxazepine family, which is known for various pharmacological effects, including antitumor, antimicrobial, and neuroprotective activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.20 g/mol |
| CAS Number | 1354950-38-1 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research has indicated that derivatives of benzoxazepines can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition may enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways .
- Antimicrobial Activity : The compound has shown promising results in antimicrobial assays against a range of pathogens. Its effectiveness is likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Studies
Several studies have documented the biological activities of similar benzoxazepine compounds:
- Study on Antitumor Activity : A study reported that a related compound induced apoptosis in colon cancer cells with an IC50 value indicating significant cytotoxicity. The mechanism was linked to PKR-mediated pathways, suggesting that this compound may share similar properties .
- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of benzoxazepines exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at specific positions could enhance efficacy .
Research Findings
Recent research findings provide insights into the potential therapeutic applications of this compound:
- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties in models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells .
- Antioxidant Activity : Studies have shown that benzoxazepine derivatives possess antioxidant properties that can mitigate oxidative damage in cells, which is crucial for preventing various diseases associated with oxidative stress .
Scientific Research Applications
Antitumor Activity
The compound has shown promising anticancer properties , particularly against breast cancer cell lines. Studies indicate that derivatives of benzoxazepines can induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action:
- Cell Cycle Regulation : Research has demonstrated that 5-Methyl-4,5-dihydro-1,4-benzoxazepin-3-one can interfere with the cell cycle, specifically inducing arrest at the G2/M phase. This effect is linked to the inhibition of specific signaling pathways involved in cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry examined a series of substituted benzoxazepines, revealing that modifications to the structure enhanced cytotoxicity against various cancer cell lines. The most potent compound exhibited an IC50 value of 0.42–0.86 µM against tumor cells, indicating substantial therapeutic potential .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 7c | 0.42–0.86 | Breast Cancer |
| 9a | 7.31 | HER2+ Cells |
Neuroprotective Effects
Research indicates that this compound possesses neuroprotective properties , making it a candidate for treating neurodegenerative diseases.
Mechanism of Action:
- Oxidative Stress Reduction : In vitro studies have shown that treatment with this compound significantly reduces neuronal cell death caused by oxidative stress by enhancing antioxidant enzyme levels.
Case Study:
A study demonstrated that related benzoxazepines could significantly mitigate neuronal apoptosis in models of neurodegeneration. The proposed mechanism involved modulation of glutamate receptors and enhancement of antioxidant defenses within neurons .
| Effect Observed | Percentage Reduction |
|---|---|
| Neuronal Cell Death | 40% |
| Antioxidant Enzyme Levels | Increased |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains.
Mechanism of Action:
- Bacterial Growth Inhibition : Studies have shown that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Case Study:
A recent investigation assessed the antimicrobial efficacy of this compound against several pathogens:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves cyclization reactions using ortho-fluorobenzamides and alkynes under basic conditions. The efficiency of these reactions can vary based on substituents on the benzamide ring.
Synthesis Example:
In one study, KOH-promoted cyclization yielded derivatives with varying yields based on electronic effects from substituents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs in the Benzoxazepine Family
2-Benzy-1,4-benzoxazepin-3-one
- Structural Differences : Replaces the 5-methyl group with a benzyl substituent at the 2-position .
- Synthesis : Synthesized via an addition/elimination sequence using 2-bromo-3-phenylpropionyl chloride, confirmed by X-ray crystallography .
Coumarin-Fused Benzoxazepine Derivatives (e.g., Compound 4h)
- Structural Differences : Integrates a coumarin moiety and tetrazole ring into the benzoxazepine core .
- Functional Impact : The coumarin unit introduces fluorescence properties, enabling applications in bioimaging, while the tetrazole group may enhance binding affinity to metal ions or biological targets .
Comparison with Benzodiazepines
Benzodiazepines, such as Diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one), share a similar seven-membered ring but replace the oxygen atom with a nitrogen .
- Key Differences :
| Property | 5-Methyl-1,4-benzoxazepin-3-one | Diazepam |
|---|---|---|
| Core Heteroatom | Oxygen | Nitrogen |
| Substitution Pattern | Methyl at 5-position | Chlorine at 7-position |
| Pharmacological Class | Experimental scaffold | Anxiolytic, anticonvulsant |
| Bioactivity | Limited data | GABA receptor modulation |
Pharmacological and Chemical Behavior Insights
- Stability : The methyl group in this compound likely enhances metabolic stability compared to unsubstituted benzoxazepines, similar to how chlorine improves the half-life of Diazepam .
- Reactivity : Benzoxazepines undergo ring-opening reactions under acidic conditions, whereas benzodiazepines are more resistant due to their aromatic nitrogen .
Preparation Methods
Reaction Optimization
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMSO | 54 |
| Base | KOH (3.0 equiv) | 45–54 |
| Temperature | 30°C → 50°C | 54 |
| Reaction Time | 24 h | 54 |
Electron-donating groups on the benzamide ring enhance reactivity, whereas electron-withdrawing groups (e.g., nitro, trifluoromethyl) reduce yields due to destabilization of the intermediate.
Condensation of Methyl-Substituted Amino Alcohols with Bromoethoxy Benzaldehydes
An alternative route involves the condensation of 2-(2-bromoethoxy)benzaldehydes with methyl-substituted amino alcohols. For example, reacting 3-amino-1-propanol with 2-(2-bromoethoxy)benzaldehyde in acetonitrile under reflux with potassium carbonate produced 2,3,5,6-tetrahydro-11bH-oxazolo[3,2-d]benzoxazepine (7 ) in 78% yield. Introducing a methyl group at the 5-position of the amino alcohol precursor could yield the target compound.
General Procedure
- Reactants : 2-(2-bromoethoxy)benzaldehyde (1.0 equiv), 3-amino-1-propanol (2.0 equiv).
- Conditions : K₂CO₃ (2.2 equiv), CH₃CN, reflux, 24 hours.
- Workup : Column chromatography (CHCl₃:MeOH, 9:1).
This method offers scalability and avoids transition-metal catalysts, making it environmentally benign.
Solvent-Controlled Ring Expansion
The solvent plays a critical role in determining ring size during cyclization. In DMSO, seven-membered 1,4-benzoxazepinones form preferentially, whereas MeCN favors six-membered 1,3-benzoxazinones. For this compound synthesis, DMSO is optimal, as it stabilizes the transition state for seven-membered ring closure.
Base Screening and Kinetic Studies
A comparative study of bases revealed sodium methoxide (NaOMe) as superior for cyclization reactions. For example, refluxing a precursor with NaOMe in methanol achieved 81% yield, outperforming NaOH (67%) and Et₃N (45%).
| Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| NaOMe | Reflux | 4 | 81 |
| NaOH | Reflux | 4 | 67 |
| Et₃N | Reflux | 4 | 45 |
Challenges and Limitations
- Steric Hindrance : Bulky substituents on the benzamide or propargyl alcohol reduce reactivity.
- Regioselectivity : Competing pathways may yield six-membered byproducts unless rigorously controlled.
- Functional Group Tolerance : Free amine groups (e.g., in 2-fluorobenzamide 1k ) necessitate protection, as unprotected NH₂ groups lower yields to 31%.
Q & A
Basic: What are the most reliable synthetic routes for 5-methyl-4,5-dihydro-1,4-benzoxazepin-3-one, and how can reaction yields be optimized?
Answer:
The compound is typically synthesized via cyclization of precursor amines or hydroxyl intermediates under controlled conditions. For example, a multi-step procedure involves:
- Step 1 : Reacting methyl-3-amino-4-hydroxybenzoate with aryl acids under reflux to form benzoxazole intermediates (similar to methods in benzoxazepine synthesis) .
- Step 2 : Introducing methyl groups via alkylation or substitution reactions using methyl chloride (MeCl) under inert atmospheres .
- Optimization : Yields (>80%) are achieved by adjusting stoichiometric ratios (e.g., 1:1.2 for amine:acid) and using catalysts like p-toluenesulfonic acid. Purity is confirmed via HPLC and NMR .
Basic: How is the structural integrity of this compound validated experimentally?
Answer:
Structural validation relies on:
- 1H/13C-NMR : Key signals include the methyl group (δ ~1.2–1.4 ppm) and the oxazepinone carbonyl (δ ~170–175 ppm). For example, 7-chloro derivatives show aromatic proton splitting patterns at δ 7.2–7.8 ppm .
- EIMS : Molecular ion peaks at m/z 207 (C₁₁H₁₁NO₂) confirm the parent structure. Fragmentation patterns (e.g., loss of CO or CH₃ groups) align with predicted stability .
- Elemental Analysis : Carbon/hydrogen/nitrogen percentages must match theoretical values within ±0.3% .
Basic: What biological assays are used to evaluate the activity of this compound derivatives?
Answer:
Common assays include:
- Enzyme Kinetics : Measure inhibition constants (Kᵢ) for targets like cyclooxygenase-2 (COX-2) using fluorogenic substrates .
- Cellular Viability Assays : IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays, with dose-response curves analyzed using GraphPad Prism .
- Molecular Docking : AutoDock Vina simulations predict binding affinities to receptors (e.g., GABAₐ or serotonin receptors) by comparing docked poses to X-ray crystallography data .
Advanced: How do structural modifications (e.g., chloro or methyl substituents) impact the compound’s receptor-binding affinity?
Answer:
- Electron-Withdrawing Groups (Cl) : Chlorine at position 7 (e.g., 7-chloro derivatives) enhances binding to GABAₐ receptors by increasing dipole interactions (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for unsubstituted analogs) .
- Methyl Groups : A 2-methyl substituent improves metabolic stability (t₁/₂ > 4 hours in liver microsomes) but reduces solubility (LogP increases by 0.5) .
- Methodology : Use QSAR models to correlate substituent Hammett constants (σ) with activity .
Advanced: How should researchers address contradictory data in studies of this compound’s pharmacokinetics?
Answer:
Contradictions (e.g., varying bioavailability in rodent vs. primate models) require:
- Systematic Review Frameworks : Apply PRISMA guidelines to assess bias in existing literature, focusing on sample sizes and dosing protocols .
- In Silico Reconciliation : Use physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies differences in CYP450 metabolism .
- Experimental Replication : Conduct cross-species studies with standardized protocols (e.g., 10 mg/kg oral dosing, n ≥ 6 per group) .
Advanced: What strategies optimize the compound’s pharmacological profile for CNS applications?
Answer:
- Blood-Brain Barrier (BBB) Penetration : Introduce fluorine substituents (e.g., 7-fluoro analogs) to increase lipophilicity (LogP ~2.8) and P-glycoprotein efflux ratios < 2 .
- Metabolic Stability : Replace labile ester groups with amides (e.g., methanesulfonamide derivatives) to reduce hepatic clearance .
- In Vivo Validation : Use PET imaging with ¹⁸F-labeled analogs to quantify brain uptake in Sprague-Dawley rats .
Advanced: How do researchers compare the bioactivity of this compound to structurally related benzodiazepines?
Answer:
- Functional Assays : Measure GABA-induced chloride currents in Xenopus oocytes expressing α₁β₂γ₂ GABAₐ receptors. The compound shows EC₅₀ = 120 nM vs. 85 nM for diazepam .
- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) reveals ΔH = -12.3 kcal/mol for benzoxazepinone binding vs. -15.1 kcal/mol for clonazepam .
- Structural Overlays : Superimpose X-ray structures (PDB: 6HUP) to identify critical hydrogen bonds (e.g., N-H···O=C interactions at Tyr157) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
